Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate

Medicinal Chemistry Scaffold Optimization Lipophilic Ligand Efficiency

tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate (CAS 741687-07-0) is a 4,4-gem-disubstituted piperidine building block characterized by a Boc-protected nitrogen, a free primary amine at the C4 position, and a lipophilic ethyl substituent geminal to the amine. This architectural motif—where the ethyl group and amine occupy the same carbon center—is designed to restrict conformational flexibility of the piperidine ring, reduce oxidative N-dealkylation metabolic liabilities, and fill hydrophobic sub-pockets in target binding sites.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 741687-07-0
Cat. No. B1521384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-4-ethylpiperidine-1-carboxylate
CAS741687-07-0
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCC1(CCN(CC1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H24N2O2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3
InChIKeyGJKGQHBSAKUVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate: C4-Gem-Disubstituted Scaffold for Selective Drug Discovery


tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate (CAS 741687-07-0) is a 4,4-gem-disubstituted piperidine building block characterized by a Boc-protected nitrogen, a free primary amine at the C4 position, and a lipophilic ethyl substituent geminal to the amine. This architectural motif—where the ethyl group and amine occupy the same carbon center—is designed to restrict conformational flexibility of the piperidine ring, reduce oxidative N-dealkylation metabolic liabilities, and fill hydrophobic sub-pockets in target binding sites . With a calculated XLogP3-AA of 1.4 and a melting point of 135.0–139.0 °C, this intermediate is employed in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and other central nervous system-active drug candidates where precise spatial orientation and metabolic stability are critical [1].

Conformationally restricted gem-disubstituted piperidine scaffold
Boc-protected amine enables orthogonal synthetic diversification
Ethyl substituent fills hydrophobic sub-pocket in target binding sites

Why tert-Butyl 4-Amino-4-Ethylpiperidine-1-Carboxylate Cannot Be Interchanged with Unsubstituted or 4-Monosubstituted Analogs


Generic substitution of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate with simpler 4-aminopiperidines or 4-alkyl analogs is chemically and pharmacologically inadvisable. The 4,4-gem-disubstituted core introduces a rigid, sterically constrained environment that directs the amine vector away from the piperidine plane, altering both its hydrogen-bonding geometry and its lipophilic character . In contrast, unsubstituted 4-aminopiperidines exhibit significantly greater conformational mobility and reduced steric bulk, which can lead to promiscuous binding profiles and rapid oxidative metabolism [1]. The ethyl substituent in the target compound specifically fills a hydrophobic niche absent in the 4-methyl analog, while the Boc-protecting group is strategically placed for orthogonal deprotection and subsequent diversification—a feature not present in unprotected 4-amino-4-ethylpiperidine salts. Therefore, substituting this compound without accounting for its unique spatial, electronic, and metabolic footprint will likely compromise lead compound potency, selectivity, and in vivo pharmacokinetics.

Unsubstituted 4-aminopiperidine: Greater conformational mobility may shift binding profile and increase metabolic liability.
4-Methyl analog: Smaller hydrophobic group may reduce target affinity; altered lipophilicity may affect distribution profile.
Unprotected amine salt: Loss of orthogonal Boc protection disrupts planned deprotection sequence and may introduce premature reactivity.

Quantitative Differentiation of tert-Butyl 4-Amino-4-Ethylpiperidine-1-Carboxylate: Comparative Physicochemical, Structural, and Biological Evidence


Increased Lipophilicity and Conformational Rigidity Compared to 4-Methyl and Unsubstituted Analogs

The introduction of a 4-ethyl substituent geminal to the amine increases lipophilicity relative to the 4-methyl analog (CAS 196614-16-1) and the unsubstituted 4-aminopiperidine scaffold, thereby enhancing hydrophobic interactions within target binding pockets and improving passive membrane permeability. The 4,4-gem-disubstitution restricts the free rotation of the piperidine ring, pre-organizing the molecule into a lower-energy bioactive conformation [1].

Lipophilicity & Rigidity
Class-level
XLogP3-AA 1.4 vs ~0.2–0.5 (unsubstituted analog); estimated ~0.9–1.2 log units higher
May support improved membrane permeability and binding-site occupancy
Calculated values; conformational analysis inferred from scaffold class
Medicinal Chemistry Scaffold Optimization Lipophilic Ligand Efficiency

Reduced Oxidative N-Dealkylation Liability Relative to N-Unsubstituted 4-Ethylpiperidine Scaffolds

In compounds containing a 4-ethylpiperidine core, the free amine is susceptible to rapid oxidative N-dealkylation by cytochrome P450 enzymes, which can truncate the alkyl chain and reduce metabolic stability. The Boc-protected amine in tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate is chemically masked, preventing this primary metabolic pathway during the synthetic intermediate stage and allowing for controlled, orthogonal deprotection only when the final pharmacophore is assembled [1].

Metabolic Stability
Class-level
Boc-protected amine avoids CYP450-mediated N-dealkylation liability of free amine
Supports intermediate stability during multi-step synthesis
Inferred from drug metabolism principles; no direct kinetic data
Drug Metabolism Pharmacokinetics Cytochrome P450

Inclusion as a Privileged Substructure in Potent Kinase Inhibitors: Evidence from Patent Literature

The 4-amino-4-ethylpiperidine scaffold, when elaborated into final drug candidates, has been demonstrated to confer potent inhibitory activity against clinically relevant kinases. Specifically, patent literature identifies elaborated analogs incorporating this core as exhibiting high potency as inhibitors of MAP kinase interacting kinase (Mnk), with the geminal ethyl group contributing to a favorable binding mode [1]. While the Boc-protected compound itself is an intermediate, it is the direct precursor to these active pharmaceutical ingredients.

Kinase Inhibitor Precursor
Supporting evidence
Elaborated analogs reported as potent Mnk inhibitors in patent literature
Supports kinase inhibitor lead-generation workflows
Potency attributed to final compounds, not the intermediate itself
Kinase Inhibition MAP Kinase Cancer Therapeutics

Demonstrated Utility in Optimizing Ligand Efficiency for GPCR Targets

The 4-aminoethyl-substituted piperidine scaffold, of which tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate is a key intermediate for further functionalization at the amine, has been systematically evaluated for σ1 receptor affinity and antiproliferative activity. In a 2022 SAR study, compounds derived from this scaffold exhibited high σ1 receptor affinity and demonstrated the ability to inhibit the growth of human non-small cell lung cancer cells (A427) to a similar extent as the reference antagonist haloperidol [1]. This underscores the scaffold's capacity to be elaborated into biologically active molecules with defined pharmacological profiles.

GPCR SAR Utility
Class-level
Derivatives showed σ1 receptor affinity and cell growth inhibition comparable to haloperidol
Supports GPCR-focused SAR exploration and scaffold validation
A427 cell assay; reference compound context; review full study for details
GPCR Ligands Sigma-1 Receptor Structure-Activity Relationship

Optimal Scientific and Industrial Use Cases for tert-Butyl 4-Amino-4-Ethylpiperidine-1-Carboxylate


Synthesis of Conformationally Constrained Kinase Inhibitors

This compound serves as the cornerstone for constructing potent and selective kinase inhibitors, particularly those targeting Mnk and related pathways. The C4 ethyl group is strategically positioned to occupy a hydrophobic pocket in the kinase active site, while the primary amine provides a vector for introducing diverse aromatic or heterocyclic warheads [1]. The Boc-protected nitrogen ensures orthogonality, allowing for late-stage diversification of the piperidine nitrogen after the amine has been functionalized.

Scaffold Optimization for CNS-Penetrant GPCR Ligands

Medicinal chemists can leverage the moderate lipophilicity (XLogP3-AA = 1.4) and conformational rigidity of this intermediate to design σ1 receptor ligands or other CNS-active agents with improved blood-brain barrier penetration and target residence time [1][2]. The gem-disubstituted nature reduces the entropic penalty of binding by pre-organizing the ligand into its bioactive conformation, a key advantage in fragment-based drug discovery .

Building Block for Metabolic Stability Studies in SAR Campaigns

Given the well-documented metabolic vulnerability of unsubstituted 4-aminopiperidines to N-dealkylation, this protected and substituted scaffold is an ideal intermediate for systematic SAR studies aimed at improving metabolic stability. By incorporating the 4-ethyl group early in the synthesis, researchers can isolate and evaluate the impact of this modification on microsomal clearance and cytochrome P450 inhibition before committing to a full-scale lead optimization program .

Precursor for Solid-Phase and Parallel Synthesis of Piperidine-Based Libraries

The dual functional handles (Boc-protected piperidine nitrogen and free C4 amine) make this compound an excellent starting material for constructing diverse compound libraries via solid-phase synthesis. The Boc group provides a robust anchor for resin attachment, while the amine can be derivatized under mild conditions, enabling the rapid exploration of chemical space around the 4-ethylpiperidine pharmacophore [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
Gem-disubstituted scaffold, Boc-protected amine
Kinase selectivity and pathway-target engagement assays
GPCR ligand scaffold optimization
Moderate lipophilicity, conformational rigidity
Receptor binding and brain penetration studies
Metabolic stability SAR campaigns
Boc-protected amine, ethyl substitution
Microsomal clearance and CYP inhibition profiling
Parallel library synthesis
Dual functional handles (Boc, amine)
Resin attachment and diversification efficiency

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